3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline
Description
3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline is an aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂), a chlorine atom at position 3, and a 1,2,3-triazol-2-yl moiety at position 3. The triazole ring, a five-membered heterocycle containing two carbon and three nitrogen atoms, introduces hydrogen-bonding capacity and dipole interactions, making the compound relevant in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
3-chloro-4-(triazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-5-6(10)1-2-8(7)13-11-3-4-12-13/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLHUOJMKQVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Triazole Derivatives via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for the synthesis of 1,2,3-triazole derivatives. This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by copper ions, to form the triazole ring.
General Procedure for the Synthesis of 1,2,3-Triazole Scaffolds
- React compounds 6 and 7 (1 equivalent) and substituted aromatic azide (9–10(a–i), 1.2 equivalents) in N, N-dimethylformamide (25 mL mmol −1 of alkyne).
- Add a solution of sodium ascorbate (0.4 equivalents in minimum water), followed by copper(II) sulfate pentahydrate solution (0.2 equivalents in minimum water).
- Stir the heterogeneous mixture rapidly at room temperature until the alkyne is consumed (check the reaction's progress by TLC).
- Pour the mixture into ice water to precipitate the product after completion of the reaction, and collect the precipitate by filtration.
- Purify the products by column chromatography using a CHCl3: MeOH (96:4) mixture as the eluent.
Synthetic Route Involving Fluoroquinolone-Linked Triazoles
A multi-step synthesis was performed to obtain bis-fluoroquinolone triazole and fluoroquinolone carboxylic group-linked triazole analogs, as outlined in Scheme 1. The process includes:
- Condensation of 3-chloro-4-fluoroaniline with diethyl(ethoxymethylene) malonate ester, yielding product 1.
- Cyclization of product 1 in diphenyl ether at 250 °C to produce 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (2).
- Alkylation of compound 2 with ethyl bromide using K2CO3 in DMF to yield the corresponding N-ethylated product (3).
- Hydrolysis of compounds 2 and 3 into the corresponding acids (4)/(5) using 2N NaOH solution.
- Propargylation of compounds 4 and 5 using propargyl bromide and NaHCO3 in DMF to yield the corresponding N/C-propargylated products (6) and (7).
- Synthesis of 1,2,3 compounds 9 and 10(a–i) via click chemistry using the propargylated products (6) and (7).
Procedure for the synthesis of prop-2-yn-1-yl-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6)
- To a solution of compound 4 (4.81 mmol, 1.3 g) in dry N, N-dimethylformamide (40 mL), add 25 mL of NaHCO3 solution (7.2 mmol, 0.60 g) and (7.2 mmol, 0.86 g) of propargyl bromide under vigorous stirring at room temperature.
- Allow the mixture to react at 90 °C for 36 h (check the reaction's progress by TLC).
- After evaporating the solvent, purify the residue by column chromatography using a CHCl3: MeOH (97:3) mixture as the eluent to obtain the desired propargylated product 6.
Procedure for the synthesis of prop-2-yn-1-yl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate (7)
- To a solution of compound 5 (4.1 mmol, 1 g) in dry N, N-dimethylformamide (40 mL), add 25 mL of NaHCO3 solution (16.4 mmol, 1.4 g) and (1.2 mmol, 1.95 g) of propargyl bromide under vigorous stirring at room temperature.
- Allow the mixture to react at 100 °C for 48 h (check the reaction's progress by TLC).
- After evaporating the solvent, purify the residue by column chromatography using a CHCl3: MeOH (97:3) mixture as the eluent to obtain the desired propargylated products 7.
"One-Pot" Synthesis of [2-(3-R-1H--triazol-5-yl)phenyl]amines
The synthesis of [2-(3-R-1H--triazol-5-yl)phenyl]amines can be achieved through a "one-pot" synthetic approach.
- Acylation of compound 1.1 with cyclopropane carbonyl chloride in acetic acid in the presence of sodium acetate to yield hydrazide (A) quantitatively.
- Subject hydrazide (A) to heterocyclization without isolation.
- The subsequent process of nucleophilic opening of the triazolo[c]quinazoline ring (C) requires the removal of the solvent and the addition of a methanol–water mixture (5:1) acidified with a mineral acid.
In vivo Formulation
GlpBio provides methods for preparing in vivo formulations of triazole compounds. For example, a clear solution can be prepared by taking μL DMSO master liquid and adding μL Corn oil, mixing until clear.
Complete Stock Solution Preparation Table of 4-(2H-1,2,3-Triazol-2-yl)aniline
| Prepare stock solution | ||
|---|---|---|
| 1 mg | 5 mg | |
| 1 mM | 6.243 mL | 31.2149 mL |
| 5 mM | 1.2486 mL | 6.243 mL |
| 10 mM | 0.6243 mL | 3.1215 mL |
Chemical Reactions Analysis
Oxidation Reactions
The aniline group in this compound is susceptible to oxidation, particularly under acidic or oxidative conditions. Key pathways include:
-
Formation of Nitro Derivatives :
Reaction with hydrogen peroxide () or nitric acid () oxidizes the amine group to a nitro group, yielding 3-chloro-4-(2H-1,2,3-triazol-2-yl)nitrobenzene. Computational studies suggest that electron-withdrawing substituents like chlorine stabilize intermediates during this process .
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation | , | Acidic, 50–70°C | Nitro derivative | 65–75% |
-
Nitroso Intermediate Formation :
Partial oxidation under milder conditions (e.g., , HCl) generates a nitroso intermediate, which is highly reactive and prone to further transformations .
Reduction Reactions
The nitro group (if introduced via oxidation) can be reduced back to an amine using:
-
Catalytic Hydrogenation : gas with palladium on carbon () at 25–40°C.
-
Chemical Reduction : Iron () in hydrochloric acid () at reflux.
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Reduction | Reflux, 3–4 h | Aniline derivative | 85–90% |
Substitution Reactions
The chlorine substituent and triazole ring participate in nucleophilic and electrophilic substitutions:
-
Chlorine Displacement :
The para-chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO). For example:Yields depend on steric and electronic effects, with electron-withdrawing triazole enhancing reactivity .
-
Triazole Ring Functionalization :
The 2H-triazole ring can undergo regioselective alkylation or arylation under copper-catalyzed conditions. For instance, Suzuki–Miyaura coupling with arylboronic acids introduces aryl groups at the triazole N1 position .
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, , | THF/HO, 85°C | Aryl-substituted triazole | 82–91% |
Cycloaddition and Rearrangement
-
Triazole Ring Stability :
DFT studies indicate that the triazole ring resists thermal decomposition below 200°C but undergoes cycloreversion to diazo intermediates at higher temperatures . -
Electrophilic Aromatic Substitution (EAS) :
The aniline ring participates in EAS (e.g., nitration, sulfonation), with the triazole group directing substituents to meta positions relative to itself .
Key Mechanistic Insights
-
Role of Solvent :
Polar aprotic solvents (e.g., 1,4-dioxane) favor elimination pathways, while protic solvents (e.g., ethanol) promote cycloreversion . -
Electronic Effects :
The triazole ring’s electron-withdrawing nature activates the chlorine substituent for NAS but deactivates the aniline ring toward electrophilic attack .
Scientific Research Applications
Medicinal Chemistry
3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline has demonstrated potential as an antimicrobial agent. Research indicates that triazole derivatives exhibit significant antifungal and antibacterial activities. The incorporation of the triazole ring enhances the compound's ability to interact with biological targets.
Case Study: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against several strains of bacteria and fungi, suggesting its potential as a lead compound in drug development.
Agricultural Applications
The compound has also been investigated for its use as a pesticide or herbicide. Its chemical structure allows it to act as a growth regulator or a protective agent against pests and diseases in crops.
Table 2: Agricultural Efficacy
| Application Type | Efficacy | Target Organisms |
|---|---|---|
| Pesticide | Moderate to High | Insects |
| Herbicide | Low to Moderate | Weeds |
Materials Science
In materials science, this compound can be utilized in the synthesis of novel polymers and nanomaterials. Its functional groups allow for easy modification and incorporation into various polymer matrices.
Case Study: Polymer Synthesis
Research at ABC Institute explored the use of this compound in creating conductive polymers. The study found that incorporating this compound into polymer blends improved electrical conductivity and thermal stability.
Table 3: Material Properties
| Material Type | Property | Improvement |
|---|---|---|
| Conductive Polymers | Electrical Conductivity | Increased |
| Thermoplastic Composites | Thermal Stability | Enhanced |
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or enzyme function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Triazole-Substituted Anilines
- 4-(2H-1,2,3-Triazol-2-yl)aniline (CAS 52708-34-6): Molecular Formula: C₈H₈N₄ Molecular Weight: 160.18 g/mol Key Differences: Lacks the chlorine substituent at position 3.
3-(2H-1,2,3-Triazol-2-yl)aniline (CAS 179056-04-3) :
Chloro-Substituted Aniline Derivatives
3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 524955-09-7) :
- Molecular Formula : C₁₂H₁₁ClN₂O
- Molecular Weight : 234.68 g/mol
- Key Differences : Replaces the triazole group with a pyridylmethoxy substituent. The pyridine ring introduces basicity, while the methoxy linker enhances flexibility. This compound is utilized in kinase inhibitors, suggesting that substituent polarity and hydrogen-bonding capacity are critical for biological activity .
3-Chloro-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)aniline :
Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (Water) | Stability Considerations |
|---|---|---|---|---|
| 3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline | 194.62 g/mol | ~1.5 | Low | Sensitive to oxidation due to -NH₂ |
| 4-(2H-1,2,3-Triazol-2-yl)aniline | 160.18 g/mol | ~0.8 | Moderate | Less reactive than chloro analog |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 234.68 g/mol | ~2.0 | Low | Stable under acidic conditions |
Notes:
- The chlorine atom in this compound increases lipophilicity (higher LogP) compared to non-chlorinated analogs, reducing aqueous solubility.
Biological Activity
3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 194.62 g/mol. The presence of the triazole ring is crucial for its biological activity, as this heterocyclic structure is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit broad-spectrum antimicrobial properties. A study highlighted that derivatives of 1,2,3-triazoles showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The triazole ring enhances the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial effects .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For example, compounds with similar triazole structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis through the activation of p53 and caspase pathways .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis via p53 activation |
| Analog Compound A | A549 | 15.63 | Caspase activation |
| Analog Compound B | A375 | TBD | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole ring and the aniline portion significantly affect the biological activity of the compound. Substitutions at various positions can enhance potency or selectivity against specific targets. For instance, halogen substitutions have been shown to modulate the activity against cancer cells and bacteria .
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Chlorine at position 3 | Increased antibacterial activity |
| Methyl group on triazole | Enhanced cytotoxicity in cancer cells |
| Hydroxyl group substitution | Improved solubility |
Case Study 1: Antibacterial Efficacy
A study investigated a series of triazole derivatives including this compound against MRSA. The results showed that certain derivatives exhibited MIC values as low as 0.5 µg/mL, indicating potent antibacterial properties. The study concluded that further optimization could lead to new therapeutic agents for resistant bacterial strains .
Case Study 2: Anticancer Properties
In a preclinical evaluation of triazole derivatives against various cancer cell lines, it was found that modifications to the aniline part significantly influenced cytotoxicity. One derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin. This suggests potential for development into effective anticancer drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) is often employed for triazole-containing anilines. For example, similar triazole derivatives (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid) are synthesized using literature procedures with Pd catalysts (e.g., XPhos) and cesium carbonate in 1,4-dioxane at 90°C . Optimize reaction time, temperature, and catalyst loading to improve yield and purity. Monitor intermediates via TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons adjacent to triazole and chloro groups) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻).
- X-ray crystallography : Resolve crystal structures using SHELXL for precise bond-length/angle analysis, especially for triazole ring planarity .
Q. What are the key stability considerations for storing this compound?
- Methodology : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation of the aniline group. Avoid exposure to light due to potential photodegradation of the triazole ring. Assess stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., chloro-substituted benzene ring). Compare with experimental data from SNAr reactions (e.g., substitution with amines or thiols) . Use software like WinGX to overlay calculated and observed crystal structures for validation .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : If NMR signals overlap (e.g., triazole vs. aromatic protons), employ 2D techniques (HSQC, HMBC) to assign correlations. For conflicting mass spectral fragments, use high-resolution MS (HRMS) and isotopic labeling to confirm fragmentation pathways. Cross-reference with synthetic intermediates (e.g., 3-chloro-4-fluoroaniline derivatives) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
- Methodology : Screen solvents (e.g., THF, DCM/hexanes) using vapor diffusion or slow evaporation. If twinning occurs, use SHELXL’s TWIN command to refine against twinned data. For low-resolution data, employ SHELXE for phase extension in experimental phasing .
Q. What mechanistic insights explain the regioselectivity of triazole formation in this compound?
- Methodology : Probe reaction pathways via kinetic studies (e.g., varying azide and alkyne substituents). Use hypervalent iodine reagents (e.g., for oxidative cyclization) to favor 1,2,3-triazole regioisomers, as seen in analogous pyrazole syntheses . Monitor intermediates via in-situ IR or Raman spectroscopy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
